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Compound of Interest

Compound Name: 5-Bromoindan-2-ol

Cat. No.: B118872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromoindan-2-ol (CsHsBrO). While experimental spectra for this specific compound are not
readily available in public databases, this document outlines the expected spectroscopic
characteristics based on its chemical structure and data from analogous compounds. It also
includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the
characterization of such molecules in a research and drug development context.

Physicochemical Properties

A summary of the known physical and chemical properties of 5-Bromoindan-2-ol is presented
below. This data is essential for sample handling and for the interpretation of analytical results.

Property Value Reference

Molecular Formula CoHeBroO --INVALID-LINK--[1]
Molecular Weight 213.07 g/mol --INVALID-LINK--[1]
Melting Point 115-117 °C --INVALID-LINK--[1]

Expected to be a solid at room
Appearance
temperature
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Spectroscopic Data (Expected)

The following tables summarize the anticipated NMR, IR, and MS spectral data for 5-
Bromoindan-2-ol. These predictions are based on the analysis of its structural features and
comparison with similar bromo-substituted indanol derivatives.

'H NMR (Proton NMR) Spectroscopy

Solvent: CDCIz or DMSO-ds

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.4 d 1H Ar-H
~7.2 dd 1H Ar-H
~7.1 d 1H Ar-H
~4.5 m 1H CH-OH
~3.2 dd 1H CH:z
~2.9 dd 1H CH:z
~2.0 s (broad) 1H OH

13C NMR (Carbon NMR) Spectroscopy

Solvent; CDCIz or DMSO-ds
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Chemical Shift (6, ppm) Assignment
~142 Ar-C
~140 Ar-C
~130 Ar-CH
~128 Ar-CH
~125 Ar-CH
~120 Ar-C-Br
~75 CH-OH
~40 CH:

IR (Infrared) Spectroscopy
Wavenumber (cm—?) Intensity Assignment
3500-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1600-1450 Medium-Strong C=C stretch (aromatic ring)
1050 Strong C-O stretch (secondary

alcohol)

~600-500 Medium-Strong C-Br stretch

MS (Mass Spectrometry)
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miz Interpretation

[M]* molecular ion peak (characteristic 1:1 ratio

212/214
for Bromine isotopes 7°Br and 8!Br)
194/196 [M-H20]+
133 [M-Br]*
115 [M-Br-H20]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are generalized and can be adapted for the analysis of 5-Bromoindan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-ds) in a 5 mm NMR tube.

[2]

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended
for better resolution.[3]

e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse sequence is typically used.
o Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

o Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample

concentration.
o Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[2]

e 13C NMR Acquisition:
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o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum.

o Spectral Width: A wider spectral width is needed to cover the carbon chemical shift range
(e.g., 0-220 ppm).

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required.[2]

o Relaxation Delay: A delay of 2 seconds is appropriate.[2]

o Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium
bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.[2]

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data
acquisition.[2]

e Acquisition:

[¢]

Spectral Range: Typically scanned from 4000 to 400 cm~1.[2]

o

Resolution: A resolution of 4 cm~1 is generally sufficient.[2]

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[2]

[e]
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Data Processing: A background spectrum (of the empty sample holder or pure KBr pellet) is
recorded and subtracted from the sample spectrum to remove atmospheric and instrumental
interferences.[2]

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is
used. Electron lonization (EIl) is a common technique for this type of molecule. For softer
ionization, Electrospray lonization (ESI) or Chemical lonization (Cl) can be employed.

Acquisition:

o lonization Mode: Select either positive or negative ion mode, depending on the analyte's
properties.

o Mass Range: Set the mass analyzer to scan a range that includes the expected molecular
weight of the compound (e.g., m/z 50-500).

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are
analyzed to confirm the molecular weight and elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 5-Bromoindan-2-ol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Fingerprints_A_Comparative_Guide_to_5_Bromoindole_and_Its_Synthetic_Intermediates.pdf
https://www.benchchem.com/product/b118872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

General Workflow for Spectroscopic Characterization
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Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromoindan-2-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b118872#spectroscopic-data-of-5-bromoindan-2-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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